
Pcna-I1
Overview
Description
Proliferating cell nuclear antigen inhibitor 1 (PCNA-I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound binds directly to PCNA, stabilizing its trimer structure and reducing chromatin-associated PCNA, which selectively inhibits tumor cell growth and induces apoptosis .
Mechanism of Action
Target of Action
Pcna-I1 primarily targets the Proliferating Cell Nuclear Antigen (PCNA), a protein that plays a crucial role in DNA replication and repair . PCNA forms a homotrimeric ring that encircles replicating DNA and is bound by DNA polymerases to add processivity to cellular DNA synthesis . In addition, PCNA acts as a scaffold to recruit DNA repair and chromatin remodeling proteins to replicating DNA via its interdomain connecting loop (IDCL) .
Mode of Action
This compound interacts with PCNA by binding at the interface between PCNA monomers . This binding stabilizes the homotrimer structure of PCNA and may interfere with protein-protein interactions . Each PCNA monomer interacts with its neighbor by a β-sheet extension, mediated by a β-dimer interface that comprises an extensive hydrogen-bonding network, hydrophobic contacts, and a salt bridge .
Biochemical Pathways
This compound affects several biochemical pathways related to DNA replication and repair. By stabilizing the PCNA trimer structure, this compound reduces the association of PCNA with chromatin . This action inhibits DNA replication and repair processes that rely on PCNA’s role as a sliding clamp during DNA synthesis, a polymerase switch factor, and a recruitment factor . The compound also affects the recruitment of key viral and cellular factors to viral DNA, inhibiting viral DNA synthesis and coupled processes .
Pharmacokinetics
The compound has been shown to inhibit cell growth in a dose-dependent manner , suggesting that it is absorbed and distributed within cells to exert its effects
Result of Action
This compound has been shown to induce DNA damage and apoptosis in cells . It also enhances the DNA damage and apoptosis triggered by DNA damaging agents . Furthermore, this compound treatment results in reduced DNA replication, late gene expression, and virus production .
Action Environment
It is known that various endogenous and environmental mutagenic factors can influence the function of pcna and thus potentially affect the action of this compound . These factors include reactive free radicals such as the hydroxyl radical, nitric oxide, and superoxide anion, as well as environmental factors like ultraviolet B radiation, ionizing radiation, and chemicals .
Biochemical Analysis
Biochemical Properties
PCNA-I1 selectively binds to the PCNA trimer, stabilizing its structure . This interaction reduces chromatin-associated PCNA, thereby inhibiting tumor cell growth . The binding of this compound occurs at the interfaces of two PCNA monomers .
Cellular Effects
This compound has been shown to selectively inhibit the growth of tumor cells and induce apoptosis . It also enhances the cell growth inhibition induced by DNA damaging agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding directly to PCNA, stabilizing the PCNA trimer structure, and reducing chromatin-associated PCNA . This leads to inhibition of tumor cell growth and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its inhibitory effects on cell growth, suggesting stability of the compound
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, the compound has been shown to inhibit tumor cell growth in a dose-dependent manner .
Metabolic Pathways
Given its interaction with PCNA, it is likely involved in pathways related to DNA replication and repair .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with PCNA, a nuclear protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCNA-I1 involves several steps, including the formation of hydrazonomethyl-hydroxy scaffolds. The key steps include:
Formation of Hydrazonomethyl-Hydroxy Scaffolds: This involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form the desired scaffold structures.
Functionalization: The scaffolds are further functionalized to enhance their binding affinity and selectivity towards PCNA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PCNA-I1 primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups to enhance its binding affinity.
Cyclization Reactions: To form the core scaffold structures.
Functionalization Reactions: To introduce specific functional groups that improve its pharmacological properties.
Common Reagents and Conditions
Hydrazine Derivatives: Used in the formation of hydrazones.
Aldehydes and Ketones: React with hydrazine derivatives to form hydrazones.
Cyclization Agents: Facilitate the formation of cyclic structures.
Functionalization Reagents: Introduce specific functional groups to enhance binding affinity.
Major Products Formed
The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .
Scientific Research Applications
Antitumor Effects in Prostate Cancer
A pivotal study demonstrated that PCNA-I1 significantly retarded tumor growth in LNCaP prostate cancer xenografts in nude mice without causing noticeable toxicity . The study revealed that treatment with this compound not only induced DNA damage but also enhanced apoptosis in both p53 wild-type and null prostate cancer cell lines.
Inhibition of Viral Replication
Research indicated that this compound effectively reduced herpes simplex virus type 1 (HSV-1) replication by interfering with viral DNA processes. This suggests potential applications beyond oncology, such as antiviral therapies .
Combination Therapy Potential
In combination with other DNA-damaging agents, this compound exhibited additive effects on cell growth inhibition and DNA damage. For instance, when used alongside cisplatin or radiation therapy, it significantly enhanced therapeutic efficacy against prostate and lung cancers .
Comparative Data Table
Comparison with Similar Compounds
PCNA-I1 is part of a class of compounds known as PCNA inhibitors. Similar compounds include:
Uniqueness of this compound
This compound is unique in its ability to bind directly to the interface between PCNA monomers, stabilizing the homotrimer structure and reducing chromatin-associated PCNA. This unique binding mode allows this compound to selectively inhibit tumor cell growth and induce apoptosis, making it a promising candidate for cancer therapy .
Biological Activity
Proliferating Cell Nuclear Antigen Inhibitor 1 (PCNA-I1) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its biological activity primarily revolves around its interaction with PCNA, a protein crucial for DNA replication and repair. This article delves into the mechanisms, effects, and research findings associated with this compound.
This compound functions by binding to the interface between PCNA monomers, stabilizing the homotrimeric structure of PCNA. This stabilization interferes with protein-protein interactions essential for DNA replication and repair processes. The compound has been shown to inhibit various cellular functions associated with PCNA, including:
- DNA Replication : this compound significantly reduces viral DNA replication in herpes simplex virus type 1 (HSV-1) infections by disrupting the recruitment of essential proteins at replication forks .
- Tumor Cell Growth : In cancer therapy, this compound induces DNA damage and apoptosis in tumor cells, particularly prostate cancer cells, and enhances the efficacy of chemotherapeutic agents like cisplatin .
Antiviral Effects
Recent studies have highlighted the antiviral properties of this compound. It was observed that treatment with this compound resulted in:
- Inhibition of HSV-1 Replication : The compound reduced late gene expression and virus production during HSV-1 infection. Notably, it decreased the association of viral DNA polymerase UL30 with replicated viral DNA, leading to significant defects in infectious virus production .
- Mechanistic Insights : Accelerated native isolation of proteins on nascent DNA revealed that this compound treatment led to increased recruitment of repair proteins like Rad50 and Mre11 to viral DNA, indicating a shift in cellular repair mechanisms in response to viral infection .
Antitumor Activity
In cancer research, particularly regarding prostate cancer:
- Induction of Apoptosis : this compound treatment resulted in significant apoptosis across various prostate cancer cell lines (LNCaP and PC-3), regardless of p53 status. It also demonstrated enhanced cytotoxicity when combined with cisplatin .
- Reduction in Clonogenicity : A short-term pretreatment with this compound decreased colony formation by approximately 50%, highlighting its potential as a therapeutic agent against tumor growth .
Study 1: Prostate Cancer Cells
A study investigated the effects of this compound on two human prostate cancer cell lines:
Cell Line | p53 Status | Effect of this compound |
---|---|---|
LNCaP | Wild-type p53 | Induced DNA damage and apoptosis |
PC-3 | p53-null | Enhanced autophagy and apoptosis |
Results indicated that both cell lines exhibited reduced clonogenicity and increased apoptosis upon treatment with this compound, suggesting its broad applicability across different genetic backgrounds .
Study 2: Viral Infection
In another study focusing on HSV-1:
Treatment | Effect on Viral Replication | Mechanism |
---|---|---|
This compound | Strong inhibition | Disruption of protein recruitment |
T2AA | Reduced late gene expression | Inhibition of specific protein interactions |
This study underlined the distinct mechanisms through which different PCNA inhibitors operate, emphasizing the unique role of this compound in modulating viral processes .
Properties
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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